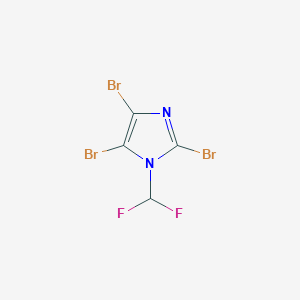![molecular formula C21H19N5O3S B2459352 6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-14-1](/img/structure/B2459352.png)
6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione” is a triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .Chemical Reactions Analysis
The synthesis of similar compounds involved the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound, ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate (S5), is a pale yellow solid with a melting point of 110–112°C .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity
Research on heterocyclic compounds, including pyrimidine derivatives, has shown significant interest due to their diverse biological activities. For example, studies have synthesized novel compounds for their potential anti-inflammatory and analgesic properties, highlighting the importance of structural modifications in enhancing biological activity. Such research underscores the potential of pyrimidine derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral and Anti-HIV Activities
Pyrimidine derivatives have been evaluated for their antiviral activities, including against HIV. The synthesis of compounds with specific substitutions has led to the discovery of molecules with significant inhibitory effects on virus replication, demonstrating the potential of pyrimidine-based structures in antiviral drug development (Hocková et al., 2003).
Supramolecular Chemistry
In the realm of supramolecular chemistry, pyrimidine derivatives have been utilized to create novel supramolecular assemblies. These structures exhibit unique properties based on hydrogen bonding and molecular recognition, highlighting the versatility of pyrimidine-based compounds in designing new materials with potential applications in nanotechnology and molecular electronics (Fonari et al., 2004).
Synthesis of Fluorescent Compounds
Research into fluorescent compounds has led to the synthesis of pyrimidine derivatives with strong solid-state fluorescence. These findings open avenues for the use of such compounds in the development of fluorescent markers and probes for biological imaging and diagnostic purposes (Yokota et al., 2012).
Herbicidal Activity
The synthesis of pyrimidine derivatives has also explored their application as herbicides. The introduction of specific substituents on the pyrimidine ring has resulted in compounds with high herbicidal activity, suggesting the role of these compounds in agricultural chemistry (Nezu et al., 1996).
Eigenschaften
IUPAC Name |
6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-29-17-9-7-16(8-10-17)26-18(11-15-12-19(27)23-20(28)22-15)24-25-21(26)30-13-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEDBOMDKHNICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)
![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2459271.png)
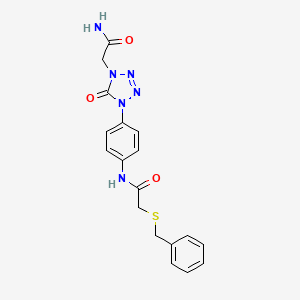
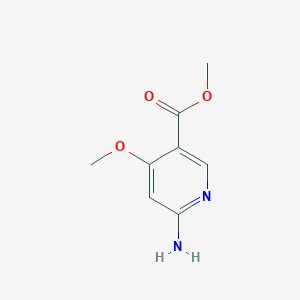
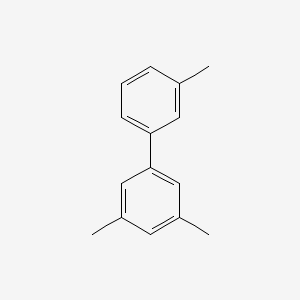
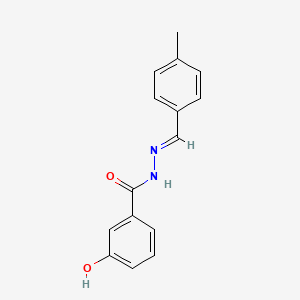
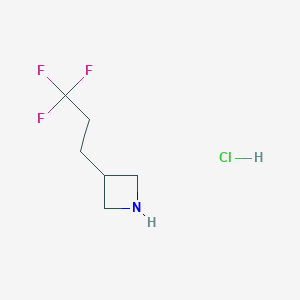
![4-(Azepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2459281.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2459284.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2459286.png)
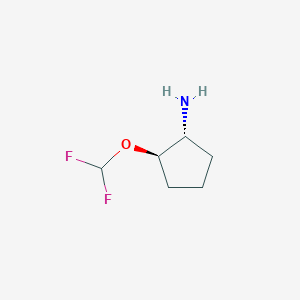
![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)
![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)
